molecular formula C6H12N2O B13256801 3-Amino-3,4-dimethylpyrrolidin-2-one

3-Amino-3,4-dimethylpyrrolidin-2-one

Cat. No.: B13256801
M. Wt: 128.17 g/mol
InChI Key: QDMKGMKEJWDDHA-UHFFFAOYSA-N
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Description

3-Amino-3,4-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a derivative of pyrrolidinone, characterized by the presence of an amino group and two methyl groups attached to the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dimethylpyrrolidin-2-one typically involves the reaction of 4-amino-2,2-dimethylpentanoic acid with acetic anhydride to form 4-amino-2,2-dimethylpentanamide. This intermediate is then subjected to oxidation under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which can have different functional groups attached to the pyrrolidinone ring .

Scientific Research Applications

3-Amino-3,4-dimethylpyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3,4-dimethylpyrrolidin-2-one is unique due to the presence of both an amino group and two methyl groups on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-amino-3,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-4-3-8-5(9)6(4,2)7/h4H,3,7H2,1-2H3,(H,8,9)

InChI Key

QDMKGMKEJWDDHA-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C1(C)N

Origin of Product

United States

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